Enantioselective Separation Efficiency of Phthaloyl-L-Leucine-Derived Chiral Polystyrene Microspheres
Chiral polystyrene microspheres functionalized with deprotected Phthaloyl-L-leucine moieties achieve a significantly higher enantioselective separation efficiency for racemic leucine compared to the protected precursor powder. The deprotected PS-l-Leu microspheres exhibit an enantiomeric excess (ee) of up to 81.6%, representing a 4.2-fold improvement over the as-precipitated protected PS-l-Leu powder (19.5% ee) [1].
| Evidence Dimension | Enantioselective separation efficiency (% ee) for racemic leucine |
|---|---|
| Target Compound Data | Deprotected PS-l-Leu microspheres: up to 81.6% ee |
| Comparator Or Baseline | As-precipitated protected PS-l-Leu powder: 19.5% ee |
| Quantified Difference | +62.1 percentage points (4.2-fold increase) |
| Conditions | Filtration-based enantioselective adsorption assay using chiral polystyrene microspheres synthesized via post-polymer modification with N-phthaloyl-L-leucine acid chloride |
Why This Matters
This quantifiable superiority in enantioselectivity makes Phthaloyl-L-Leucine an essential precursor for constructing high-performance chiral separation media, directly influencing procurement decisions for analytical and preparative chiral resolution workflows.
- [1] Nikam, S. B.; Asha, S. K. Enantioselective Separation of Amino Acids Using Chiral Polystyrene Microspheres Synthesized by a Post-Polymer Modification Approach. ACS Polym. Au 2022, 2 (3), 162–173. DOI: 10.1021/acspolymersau.2c00004. View Source
